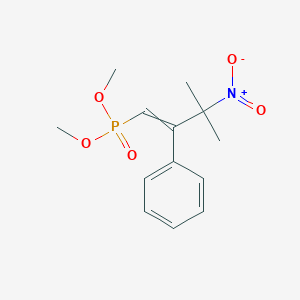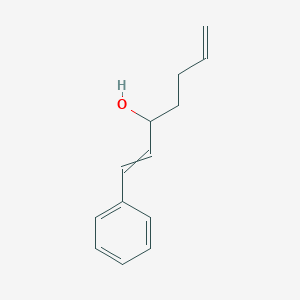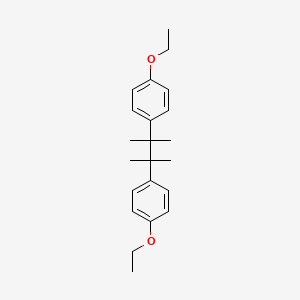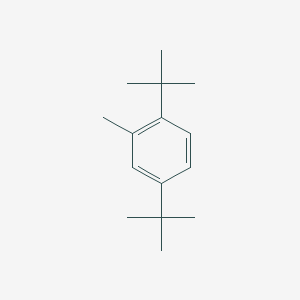
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitro group, a phenyl ring, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-3-nitro-2-phenylbut-1-en-1-ol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of phosphonate derivatives.
Scientific Research Applications
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It finds applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phosphonate moiety can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3-methyl-2-phenylbut-1-en-1-yl)phosphonate: Lacks the nitro group, resulting in different reactivity and applications.
Dimethyl (3-nitro-2-phenylbut-1-en-1-yl)phosphonate: Similar structure but without the methyl group, affecting its steric properties and reactivity.
Dimethyl (3-methyl-3-nitrobut-1-en-1-yl)phosphonate: Lacks the phenyl ring, leading to different electronic properties and applications.
Uniqueness
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is unique due to the combination of its nitro group, phenyl ring, and phosphonate ester
Properties
CAS No. |
827304-29-0 |
|---|---|
Molecular Formula |
C13H18NO5P |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
(1-dimethoxyphosphoryl-3-methyl-3-nitrobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18NO5P/c1-13(2,14(15)16)12(10-20(17,18-3)19-4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
VCZDFGXLJYLINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=CP(=O)(OC)OC)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
